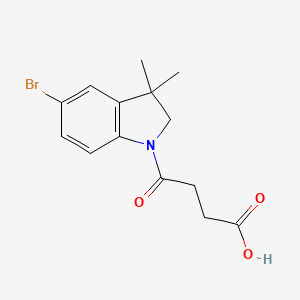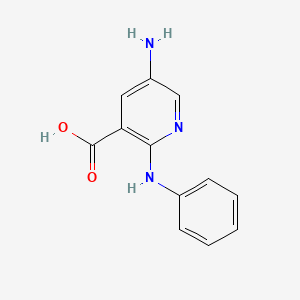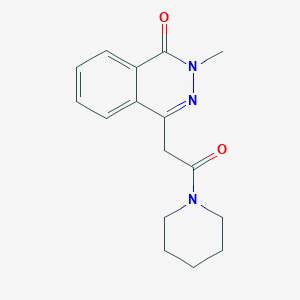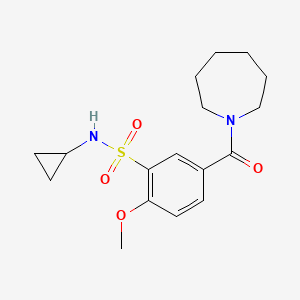
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as MRS1477, is a potent and selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of purinergic receptor found in the central nervous system and immune system. MRS1477 has been shown to have potential therapeutic applications in various diseases, including inflammatory and autoimmune disorders, cancer, and neurological disorders.
Mécanisme D'action
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide acts as a competitive antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by the binding of extracellular nucleotides. The P2Y6 receptor is involved in the regulation of immune responses and inflammation. This compound inhibits the activation of the P2Y6 receptor by binding to the receptor and preventing the binding of extracellular nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has several advantages for lab experiments. It is a potent and selective antagonist of the P2Y6 receptor, which allows for specific targeting of the receptor. This compound has also been shown to have low toxicity and high stability, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of this compound is that it is not currently approved for clinical use, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide. One potential direction is the development of this compound analogs with improved potency and selectivity for the P2Y6 receptor. Another potential direction is the investigation of the role of the P2Y6 receptor in various diseases and the potential therapeutic applications of this compound in these diseases. Additionally, the development of novel drug delivery systems for this compound may improve its bioavailability and efficacy in clinical applications.
Méthodes De Synthèse
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the use of thiourea, methyl iodide, and piperidine as starting materials. The reaction proceeds through a series of intermediate steps, including the formation of a thiadiazole ring and the addition of a piperidine group.
Applications De Recherche Scientifique
2-Methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide has been extensively studied for its potential therapeutic applications in various diseases. In vitro studies have shown that this compound can inhibit the activation of P2Y6 receptors, which are involved in the regulation of immune responses and inflammation. This compound has been shown to have potential therapeutic applications in various inflammatory and autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been shown to have potential applications in cancer therapy, as P2Y6 receptors are overexpressed in various types of cancer.
Propriétés
IUPAC Name |
2-methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c1-12-8-9-13(16(12,14)15)7-4-10-2-5-11-6-3-10/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDIBUORKHUOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)

![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)



![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)